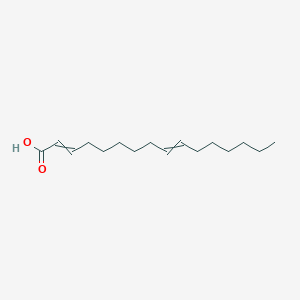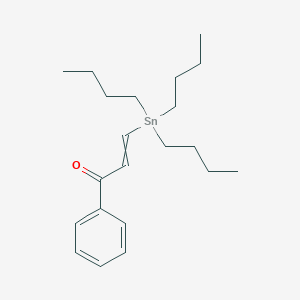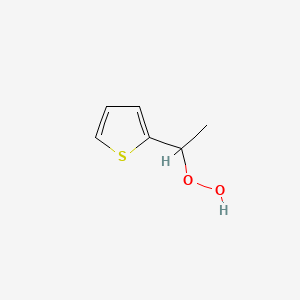
1-(Thiophen-2-yl)ethane-1-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Thiophen-2-yl)ethane-1-peroxol is a chemical compound that features a thiophene ring attached to an ethane-1-peroxol group Thiophene is a five-membered aromatic ring containing sulfur, which imparts unique chemical properties to the compound
Vorbereitungsmethoden
The synthesis of 1-(Thiophen-2-yl)ethane-1-peroxol typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and ethane-1-peroxol as the primary reactants.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Catalysts: Catalysts such as transition metal complexes may be used to facilitate the reaction.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain a high-purity compound.
Industrial production methods may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
1-(Thiophen-2-yl)ethane-1-peroxol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the peroxol group to hydroxyl or alkoxy groups.
Substitution: Electrophilic substitution reactions can occur at the thiophene ring, introducing different functional groups.
Common Reagents: Reagents such as hydrogen peroxide, sodium borohydride, and halogens are commonly used in these reactions.
Major Products: The major products formed include sulfoxides, sulfones, alcohols, and substituted thiophenes.
Wissenschaftliche Forschungsanwendungen
1-(Thiophen-2-yl)ethane-1-peroxol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 1-(Thiophen-2-yl)ethane-1-peroxol involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including oxidative stress response and signal transduction pathways.
Effects: These interactions result in the compound’s observed biological effects, such as antimicrobial or anticancer activity.
Vergleich Mit ähnlichen Verbindungen
1-(Thiophen-2-yl)ethane-1-peroxol can be compared with other similar compounds, such as:
Thiophene Derivatives: Compounds like 1-(Thiophen-2-yl)ethan-1-ol and 1-(Thiophen-2-yl)ethan-1-one share the thiophene ring but differ in their functional groups.
Peroxides: Compounds like hydrogen peroxide and organic peroxides have similar peroxol groups but lack the thiophene ring.
Eigenschaften
CAS-Nummer |
144173-99-9 |
|---|---|
Molekularformel |
C6H8O2S |
Molekulargewicht |
144.19 g/mol |
IUPAC-Name |
2-(1-hydroperoxyethyl)thiophene |
InChI |
InChI=1S/C6H8O2S/c1-5(8-7)6-3-2-4-9-6/h2-5,7H,1H3 |
InChI-Schlüssel |
ZDMYTQREKCOHRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=CS1)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


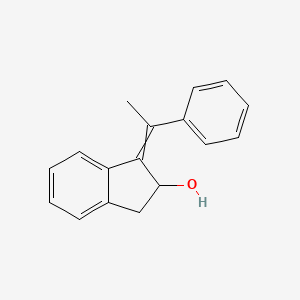
![2,2,6,6-Tetramethyl-4-[(octa-1,7-dien-3-yl)oxy]piperidine](/img/structure/B12543450.png)

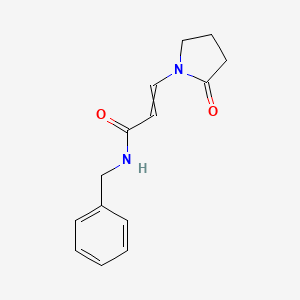
![1,2,3-Trifluoro-5-[4-(4-propylcyclohexyl)butyl]benzene](/img/structure/B12543462.png)
![1H-Indole-2,3-dione, 5-chloro-1-[(3,4-dichlorophenyl)methyl]-, 3-[O-(2-methyl-1-oxopropyl)oxime]](/img/structure/B12543463.png)
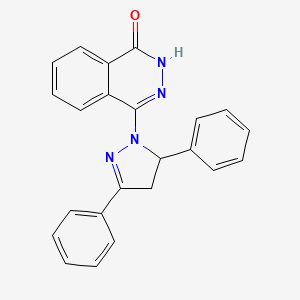
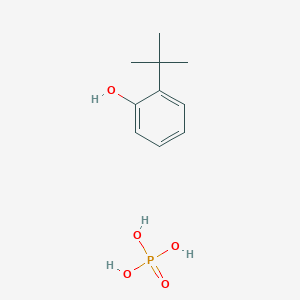
![4-(Imidazo[1,2-a]pyrimidin-2-yl)-3-methoxyphenol](/img/structure/B12543478.png)
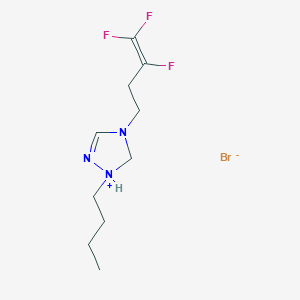
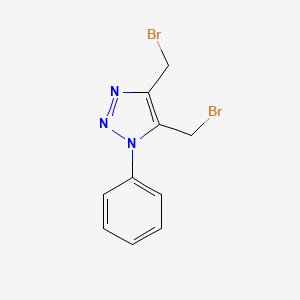
![2-[4-[(1R)-1-aminoethyl]-3-fluorophenyl]-6-fluorophenol;hydrobromide](/img/structure/B12543507.png)
